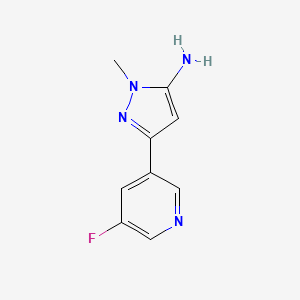

3-(5-Fluoropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(5-Fluoropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine is a chemical compound that features a fluorinated pyridine ring and a pyrazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine in the pyridine ring can significantly alter the compound’s chemical and biological properties, making it a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine typically involves the formation of the fluoropyridine and pyrazole rings followed by their coupling. One common method for synthesizing fluoropyridines is through the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by fluorination . The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.

Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the pyridine ring .

Scientific Research Applications

3-(5-Fluoropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique chemical properties.

Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

Materials Science: The compound’s fluorinated structure makes it useful in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(5-Fluoropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors by forming strong hydrogen bonds and electrostatic interactions . The pyrazole ring can also participate in π-π stacking interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

- Bis((5-fluoropyridin-3-yl)methyl)amine

- 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone

- (3-Fluoropyridin-4-yl)methanol

Uniqueness

3-(5-Fluoropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine is unique due to the combination of its fluorinated pyridine ring and pyrazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

3-(5-Fluoropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine (CAS No. 1565660-79-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and specific case studies that highlight its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C9H9FN4, with a molecular weight of 192.19 g/mol. The presence of the fluorinated pyridine moiety is significant as it often enhances the biological activity and metabolic stability of compounds.

Biological Activity Overview

Research on the biological activity of this compound has indicated several potential therapeutic applications:

Anticancer Activity

Several studies have evaluated the anticancer properties of pyrazole derivatives, including the target compound. For instance, derivatives with similar structures have shown promising antiproliferative effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF7 | Not specified | |

| 4-F-Pyrazole Derivative | HEL (acute erythroid leukemia) | 1.00 ± 0.42 | |

| 4-F-Pyrazole Derivative | K562 (chronic myeloid leukemia) | Not specified |

In a study evaluating various pyrazole derivatives, compounds similar to this compound demonstrated moderate to potent antiproliferative activity, suggesting that modifications to the pyrazole ring can enhance efficacy against cancer cells .

The mechanism by which pyrazole derivatives exert their anticancer effects often involves the inhibition of tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. Computational modeling has indicated that these compounds may bind to the colchicine site on tubulin, similar to known anticancer agents like combretastatin A4 .

Case Studies

Case Study 1: Antiproliferative Activity in Cancer Cell Lines

In a comprehensive evaluation, a series of pyrazole derivatives were synthesized and tested against multiple human cancer cell lines including MCF7 (breast cancer), A549 (lung cancer), and HT1080 (fibrosarcoma). The study highlighted that modifications in the substituents on the pyrazole ring significantly influenced their antiproliferative potency. For instance, a derivative with a fluorinated group exhibited an IC50 value of 0.59 µM against MCF7 cells .

Case Study 2: In Vivo Efficacy

Another study assessed the in vivo efficacy of similar pyrazole compounds in animal models. These compounds were shown to significantly reduce tumor size compared to controls, indicating their potential as effective anticancer agents .

Properties

Molecular Formula |

C9H9FN4 |

|---|---|

Molecular Weight |

192.19 g/mol |

IUPAC Name |

5-(5-fluoropyridin-3-yl)-2-methylpyrazol-3-amine |

InChI |

InChI=1S/C9H9FN4/c1-14-9(11)3-8(13-14)6-2-7(10)5-12-4-6/h2-5H,11H2,1H3 |

InChI Key |

QAEYNGMGPNVDOC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC(=CN=C2)F)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.